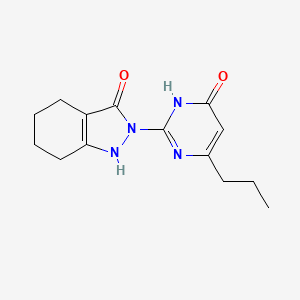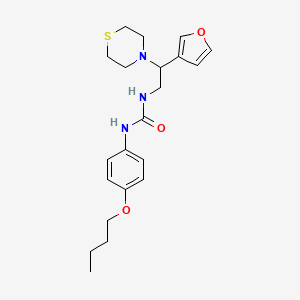
1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea” appears to be a complex organic molecule. It contains a urea group, a butoxyphenyl group, a furan ring, and a thiomorpholinoethyl group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the reaction of a 4-butoxyphenyl isocyanate with a 2-(furan-3-yl)-2-thiomorpholinoethylamine.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and phenyl ring would likely contribute to the compound’s aromaticity, while the urea group could participate in hydrogen bonding.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions depending on the conditions, such as hydrolysis of the urea group or electrophilic aromatic substitution on the phenyl or furan rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the compound’s solubility could be influenced by the polar urea group and the nonpolar butoxyphenyl group.Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis involves complex chemical processes, often including reactions with furan derivatives, as seen in the synthesis of similar compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These processes utilize NMR, FT-IR spectroscopy, and X-ray diffraction for structure determination and are critical in understanding the molecular and crystal structures of such compounds (Sun et al., 2021).
Pharmacological Applications
Compounds with structural similarities have been evaluated for their potential in pharmacology. For example, certain 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, highlighting the possible use of similar compounds in therapeutic applications (Vidaluc et al., 1995).
Antioxidant and Enzyme Inhibition Studies
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups, similar in structure to the compound , were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest the potential use of similar compounds in developing treatments for diseases involving these enzymes (Kurt et al., 2015).
Molecular Packing and Solvate Formation
The formation of solvates of urea and thiourea with solvents like 1,4-dioxane and morpholine provides insights into the packing principles of such compounds. This is crucial for understanding the interaction and stability of these compounds in various solvents, which can be applied to similar compounds for industrial and research purposes (Taouss et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, and appropriate safety measures should be taken.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it’s a drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-12-26-16-17)24-9-13-28-14-10-24/h4-8,12,16,20H,2-3,9-11,13-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUYJZFSCUVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

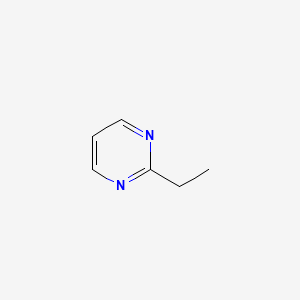
![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)
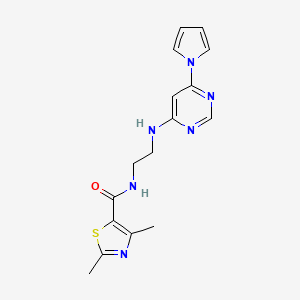
![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)
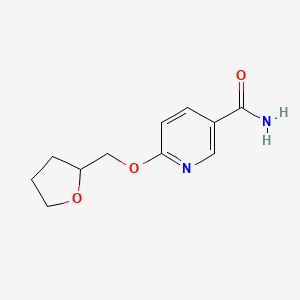

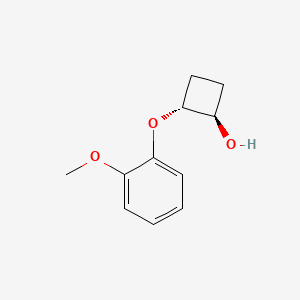
![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)
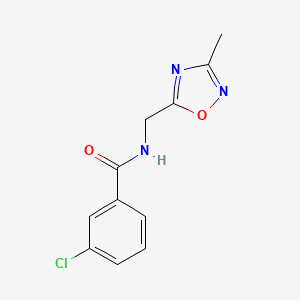
![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)
